3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-
Description
3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- is a thiophene derivative featuring a carboxylic acid group at position 3 and a methylsulfonyl (-SO₂CH₃) substituent at position 2 of the heterocyclic ring. This compound belongs to a class of sulfur-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and material science.
Properties
IUPAC Name |
2-methylsulfonylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S2/c1-12(9,10)6-4(5(7)8)2-3-11-6/h2-3H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDARSWFCHOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346118 | |
| Record name | 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71154-33-1 | |
| Record name | 2-(Methylsulfonyl)-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of 3-thiophenecarboxylic acid with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications of 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-
3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- (C6H6O4S2) is a thiophene derivative notable for its carboxylic acid and methylsulfonyl functional groups. The presence of both groups gives it unique chemical reactivity and potential biological activity, making it valuable in chemistry, biology, medicine, and industry.
Chemical Reactions and Synthesis
3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- is a building block in synthesizing complex organic molecules. Its synthesis typically involves the sulfonylation of thiophene derivatives. It undergoes several chemical reactions:
- Oxidation The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.
- Reduction Reduction reactions can convert the methylsulfonyl group to a methylthio group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives, employing electrophilic reagents like bromine or chlorinating agents.
The biological activity of 3-thiophenecarboxylic acid, 2-(methylsulfonyl)- is attributed to its ability to interact with specific molecular targets.
- Hydrogen bonding The methylsulfonyl group facilitates hydrogen bonding.
- Aromatic interactions The thiophene ring engages in aromatic interactions with enzymes and receptors involved in various biochemical pathways.
Antimicrobial Properties
Research indicates that 3-thiophenecarboxylic acid, 2-(methylsulfonyl)- exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to established antimicrobial agents. Studies suggest that derivatives of thiophene carboxylic acids can serve as potent antimicrobial agents against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored. It inhibits pro-inflammatory cytokines in vitro, suggesting a mechanism beneficial for treating inflammatory diseases. Its structural components allow it to modulate inflammatory pathways effectively.
Tyrosinase Inhibition
3-thiophenecarboxylic acid, 2-(methylsulfonyl)- has been evaluated for its tyrosinase inhibitory activity, showing comparable potency to known inhibitors like kojic acid. Modifications in the structure can enhance inhibitory effects against tyrosinase.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring provides aromatic stability and can interact with various enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound likely reduces solubility in polar solvents compared to parent acids like 2-thiophenecarboxylic acid (water solubility ~1–10 mg/mL) . Sulfonamide derivatives (e.g., CAS 59337-93-8) exhibit moderate solubility in organic solvents due to hydrogen-bonding capacity .
- Melting Point : Thiophene carboxylic acids generally have melting points between 100–200°C. The target compound’s melting point is expected to be higher (>200°C) due to increased molecular rigidity from the sulfonyl group .
- Stability : Sulfonyl groups enhance thermal stability but may increase sensitivity to nucleophilic attack under basic conditions .
Material Science
- Electronic Materials : Electron-withdrawing sulfonyl groups improve charge transport in conjugated polymers, making the target compound a candidate for organic semiconductors .
Biological Activity
3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-, a compound with the molecular formula CHOS, is a derivative of thiophene distinguished by its carboxylic acid and methylsulfonyl functional groups. This unique structure contributes to its diverse biological activities, making it a subject of extensive research in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features:
- A thiophene ring which provides aromatic stability.
- A carboxylic acid group at the 3-position, contributing to its acidic properties.
- A methylsulfonyl group at the 2-position, enhancing its reactivity and potential interactions with biological targets.
The biological activity of 3-thiophenecarboxylic acid, 2-(methylsulfonyl)- is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen bonding facilitated by the methylsulfonyl group.
- Aromatic interactions from the thiophene ring with enzymes and receptors involved in various biochemical pathways.
Antimicrobial Properties
Research has shown that 3-thiophenecarboxylic acid, 2-(methylsulfonyl)- exhibits significant antimicrobial activity. For example:
- The compound has been tested against various bacterial strains, demonstrating effective inhibition comparable to established antimicrobial agents .
- A study indicated that derivatives of thiophene carboxylic acids can serve as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in several studies:
- It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
- Its structural components allow it to modulate inflammatory pathways effectively.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production, and inhibitors of this enzyme are sought after for cosmetic applications:
- 3-thiophenecarboxylic acid, 2-(methylsulfonyl)- has been evaluated for its tyrosinase inhibitory activity. Preliminary results indicate it may possess comparable potency to known inhibitors such as kojic acid .
- The IC values obtained from studies suggest that modifications in the structure can enhance inhibitory effects against tyrosinase .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
